7-(2-hydroxy-3-phenoxypropyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No.: 941937-59-3
Cat. No.: VC11859581
Molecular Formula: C19H25N5O5
Molecular Weight: 403.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941937-59-3 |
|---|---|
| Molecular Formula | C19H25N5O5 |
| Molecular Weight | 403.4 g/mol |
| IUPAC Name | 7-(2-hydroxy-3-phenoxypropyl)-8-(2-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C19H25N5O5/c1-12(25)9-20-18-21-16-15(17(27)23(3)19(28)22(16)2)24(18)10-13(26)11-29-14-7-5-4-6-8-14/h4-8,12-13,25-26H,9-11H2,1-3H3,(H,20,21) |
| Standard InChI Key | VGAAKJVZYWMORN-UHFFFAOYSA-N |
| SMILES | CC(CNC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)N(C(=O)N2C)C)O |
| Canonical SMILES | CC(CNC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)N(C(=O)N2C)C)O |
Introduction
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
-
Multi-step Organic Reactions: These processes often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
-
Industrial Methods: Scaling up laboratory techniques to optimize production efficiency, utilizing continuous flow reactors and industrial-grade reagents.
Potential Applications
-
Drug Development: Targeting specific biological pathways, particularly those involved in inflammatory diseases or conditions requiring modulation of purine metabolism.
-
Biological Interactions: Interaction studies could explore its binding affinity to various biological targets such as enzymes or receptors involved in metabolic pathways.
Research Findings and Future Directions
While detailed research findings on this specific compound are scarce, its structural features suggest it may be useful in creating therapeutics aimed at modulating purine metabolism. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed to assess interactions with biological targets.
Data Table: Comparison of Related Purine Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume